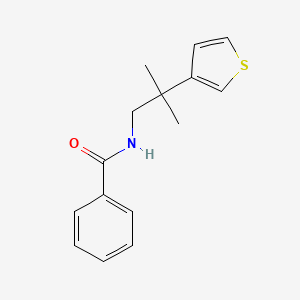

N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a chemical compound with diverse applications in scientific research. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .

Synthesis Analysis

The synthesis of “N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with 2-methyl-5-thiophen-2-ylpyrazole in the presence of a base to form the intermediate 2-chloro-N-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)benzamide. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is unique and enables its use in various fields, including drug discovery, organic synthesis, and material science, due to its intriguing properties and potential for innovation.Chemical Reactions Analysis

Like amphetamine and most of its analogues, “N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural flexibility and electronic properties of thiophene make it a valuable scaffold in drug design .

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene derivatives is significant. They can be designed to modulate biological pathways that lead to inflammation, providing relief in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has shown that thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities. This makes them promising candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors. Their application is crucial in protecting metals and alloys from corrosive processes, which is essential for extending the life of industrial machinery and infrastructure .

Anesthetic Applications

Certain thiophene derivatives are used in medical applications as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of thiophene derivatives make them suitable for the fabrication of OLEDs. These devices are used in a variety of display and lighting technologies due to their efficiency and brightness .

Anti-Atherosclerotic Effects

Thiophene derivatives have been associated with anti-atherosclerotic properties. They may play a role in preventing or reducing the formation of atherosclerotic plaques in blood vessels, which is a significant factor in cardiovascular diseases .

Mechanism of Action

Target of Action

Compounds containing the indole nucleus, which is structurally similar to the thiophene ring in this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Without specific studies on “N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide”, it’s difficult to determine its exact mode of action. Many bioactive aromatic compounds interact with their targets by binding to a specific site, which can trigger a series of biochemical reactions .

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide”. Compounds with similar structures have been found to exhibit a range of biological activities .

properties

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c1-15(2,13-8-9-18-10-13)11-16-14(17)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEUIPNNDBSVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2977398.png)

![N-(3'-acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2977400.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2977401.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2977402.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977404.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2977413.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2977415.png)

![N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977417.png)